molecular formula C12H9NO4 B2904464 2-Nitro-4-phenoxyphenol CAS No. 145279-04-5

2-Nitro-4-phenoxyphenol

Cat. No. B2904464
Key on ui cas rn: 145279-04-5
M. Wt: 231.207
InChI Key: PVFPTCXTEHFQGM-UHFFFAOYSA-N
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Patent
US07919519B2

Procedure details

To a solution of 4-phenoxyphenol (10.0 g, 54 mmol) in 100 mL AcOH was added slowly dropwise nitric acid (69-70%, 3.2 mL, 54 mmol) over about 3 min from an addition funnel. The reaction became warm and was cooled with a water bath. After 1 h, the reaction was poured onto ice and allowed to warm to rt. A gummy solid resulted, which was partitioned between MTBE and water. The organic layer was washed 1× water, 1× brine, dried over sodium sulfate, filtered, and concentrated to a dark oil. This was adsorbed onto 36 g silica gel and dried, and purified in two parts by silica gel chromatography, ISCO, 0-10% EtOAC/hexanes. Product-containing fractions were combined and concentrated to give 2-nitro-4-phenoxyphenol as an orange oil. MS (ESI) m/z: Calculated: 231.1; Observed: 230.0 (M−−1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:15]([O-])([OH:17])=[O:16]>CC(O)=O>[N+:15]([C:10]1[CH:9]=[C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:13]=[CH:12][C:11]=1[OH:14])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction became warm
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with a water bath
ADDITION
Type
ADDITION
Details
the reaction was poured onto ice
CUSTOM
Type
CUSTOM
Details
A gummy solid resulted
CUSTOM
Type
CUSTOM
Details
which was partitioned between MTBE and water
WASH
Type
WASH
Details
The organic layer was washed 1× water, 1× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified in two parts by silica gel chromatography, ISCO, 0-10% EtOAC/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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